molecular formula C13H14N2O4 B12907507 3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid CAS No. 117366-56-0

3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12907507
CAS No.: 117366-56-0
M. Wt: 262.26 g/mol
InChI Key: MBJXALOHALHRRK-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based heterocyclic compound featuring a methyl group, a ketone (2-oxo), a phenylcarbamoyl moiety, and a carboxylic acid functional group. This structure combines rigidity from the pyrrolidine ring with polar and lipophilic substituents, making it a candidate for pharmaceutical applications, particularly as a bioactive intermediate or enzyme inhibitor.

Properties

CAS No.

117366-56-0

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-13(11(17)18)7-8-15(10(13)16)12(19)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,17,18)

InChI Key

MBJXALOHALHRRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Ball Milling Synthesis (Solvent- and Catalyst-Free)

A recent environmentally friendly and efficient method involves a one-pot, three-component synthesis using ball milling under solvent-free and catalyst-free conditions. This method was developed to synthesize 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, structurally related to the target compound.

  • Reactants: Phenacyl bromide, malonic acid, and aniline (phenyl amine) in equimolar amounts.
  • Procedure: The reactants are placed in a tempered steel vial with steel balls and subjected to planetary ball milling for 30 minutes.
  • Outcome: The target pyrrolidine derivative is obtained in high purity without the need for further purification.
  • Advantages: This method is simple, high-yielding, environmentally benign (no solvents or catalysts), and economically advantageous.
  • Characterization: Products were confirmed by melting point, IR, ^1H and ^13C NMR spectroscopy, and elemental analysis.
Parameter Details
Reactants Phenacyl bromide, malonic acid, aniline
Molar ratio 1:1:1
Milling time 30 minutes
Milling equipment Planetary Micro Mill PULVERISETTE 7
Solvent None (solvent-free)
Catalyst None (catalyst-free)
Product purification None required
Yield High (not specified numerically)

This method is described in detail in a 2015 study from Al Imam Mohammad Ibn Saud Islamic University, Riyadh.

Conventional Synthetic Routes via Intermediate Coupling

Traditional synthetic routes involve stepwise coupling of intermediates such as substituted pyrrolidine-3-carboxylic acids with phenylcarbamoyl moieties.

  • Starting materials: 3-carboxy-2-oxo-1-pyrrolidine derivatives.
  • Coupling agents: Carbamoyl chloride or isocyanates to introduce the phenylcarbamoyl group.
  • Reaction conditions: Typically involve organic solvents, controlled temperature, and sometimes catalysts or bases.
  • Purification: Chromatographic techniques or recrystallization.
  • Limitations: Longer reaction times, use of solvents and catalysts, and generation of chemical waste.

This approach is referenced in organic synthesis literature and patents describing preparation of 2-oxo-pyrrolidine derivatives and their carbamoyl analogs.

Method Advantages Disadvantages Yield & Purity Environmental Impact
One-pot ball milling (solvent- and catalyst-free) Simple, fast, high yield, eco-friendly Limited to certain substrates High (exact yield not specified) Very low (no solvents/catalysts)
Enantioselective hydrogenation High enantiomeric purity, high yield Requires chiral catalysts, moderate conditions >99% yield, >99.9% ee Moderate (catalyst use)
Conventional stepwise coupling Well-established, versatile Longer time, solvents, waste Variable, depends on purification Higher (solvents, reagents)
  • The ball milling method represents a significant advancement in green chemistry for pyrrolidine derivatives, reducing hazardous waste and simplifying synthesis.
  • Enantioselective hydrogenation methods provide access to optically pure compounds, critical for pharmaceutical applications, though they require specialized catalysts and conditions.
  • Conventional methods remain useful for complex derivatives but are less sustainable and efficient.
  • No direct preparation method exclusively for 3-methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid was found in isolation; however, the above methods are applicable or adaptable based on structural similarity and functional groups.

The preparation of this compound can be effectively achieved through modern one-pot ball milling synthesis, enantioselective catalytic hydrogenation, or traditional stepwise coupling. The ball milling approach offers a clean, efficient, and scalable route with minimal environmental impact, making it highly suitable for industrial and research applications. Catalytic methods provide high stereochemical control, essential for bioactive compound development. Conventional methods, while reliable, are less favorable due to environmental and operational drawbacks.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26100 . It is also known as 3-Methyl-1-phenylcarbamoyl-2-oxopyrrolidin-3-carbonsaeure .

Properties

  • Molecular Weight: 262.26100
  • Molecular Formula: C13H14N2O4
  • Exact Mass: 262.09500
  • PSA: 90.20000
  • LogP: 1.49320

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader class of 2-oxo-pyrrolidine derivatives has notable uses, which may suggest potential applications for this specific compound:

  • Synthesis of 2-oxo-1-pyrrolidine derivatives: 3-carboxy-2-oxo-1-pyrrolidine derivatives are useful for synthesizing 2-oxo-1-pyrrolidine derivatives .
  • Pharmaceutical applications: Levetiracetam, an α-ethyl-2-oxo-1-pyrrolidine acetamide, is used as a protective agent for treating and preventing hypoxic and ischemic aggressions of the central nervous system and for treating epilepsy . Seletracetam, another 2-oxo-1-pyrrolidine derivative, is also used in pharmaceutical applications .
  • Intermediate in synthesis: 1-((1S)-1-carbamoyl-propyl)-2-oxo-pyrrolidine-3-carboxylic acid is used as a synthetic intermediate in chemical processes .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several pyrrolidine and spirocyclic derivatives. Key comparisons include:

Structural Analogues

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ():

  • Substituents : Benzodioxol (electron-rich aromatic system) and trifluoromethylphenyl urea.
  • Functional Groups : Urea, ether, carboxylic acid.
  • Key Differences : The trifluoromethyl group enhances lipophilicity (LogP ~3.2) compared to the target compound (predicted LogP ~1.5). Its synthesis achieved 68% yield and >99% purity, suggesting robust synthetic routes for complex pyrrolidines .

5-Oxo-1-(4-tolyl)pyrrolidine-3-carboxylic acid (PI-14696, ): Substituents: 4-Tolyl (methylphenyl) instead of phenylcarbamoyl. Impact: The methyl group on the aryl ring reduces polarity, improving solubility (1.2 mg/mL vs.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid ():

  • Substituents : Simpler methyl and ketone groups.
  • Applications : Primarily used industrially due to high solubility (15 mg/mL) and low molecular weight (157.14 g/mol) .

Spirocyclic Derivatives

The 3′-Methyl-2-oxo-1′,5′-diphenylspiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid () introduces a spiro architecture, increasing molecular complexity (MW ~450 g/mol) and spatial rigidity. This may enhance target selectivity but complicates synthesis and reduces bioavailability compared to the less bulky target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Molecular Weight Key Substituents Functional Groups LogP* Solubility (mg/mL)* Synthesis Yield
3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid 290.28 Phenylcarbamoyl, methyl Carboxylic acid, amide, ketone 1.5 0.8 Not reported
(±)-(3R,4S)-... () 466.42 Benzodioxol, trifluoromethylphenyl Carboxylic acid, urea, ether 3.2 0.3 68%
5-Oxo-1-(4-tolyl)pyrrolidine-3-carboxylic acid () 219.24 4-Tolyl Carboxylic acid, ketone 1.8 1.2 Not reported
1-Methyl-5-oxopyrrolidine-3-carboxylic acid () 157.14 Methyl Carboxylic acid, ketone -0.4 15.0 Industrial scale

*Predicted values based on structural analogs.

Research Findings

Synthetic Efficiency : The trifluoromethylphenyl urea derivative () demonstrates high purity (>99%) and moderate yield (68%), indicating reliable methods for introducing fluorine and urea groups into pyrrolidines .

Solubility Trade-offs: The 4-tolyl analog () exhibits higher solubility than the target compound, but its lack of hydrogen-bond donors (e.g., amide) may limit target engagement .

Structural Complexity : Spirocyclic systems () offer unique conformational constraints but face challenges in scalability and bioavailability .

Biological Activity

3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid, with the CAS number 117366-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is C13H14N2O4, with a molecular weight of 262.261 g/mol. The structure includes a pyrrolidine ring substituted with a phenylcarbamoyl group and a carboxylic acid moiety, which may contribute to its biological activity.

PropertyValue
CAS Number117366-56-0
Molecular FormulaC13H14N2O4
Molecular Weight262.261 g/mol
LogP1.493
Polar Surface Area (PSA)90.200 Ų

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

One notable area of study involves the inhibition of the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease. Derivatives of pyrrolidine compounds have shown sub-micromolar activity against BACE-1, suggesting that structural modifications can enhance inhibitory effects .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Studies on related pyrrolidine derivatives have demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the phenylcarbamoyl group is believed to play a role in enhancing these activities.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Inhibition of Arginase : A recent study identified novel arginase inhibitors derived from pyrrolidine structures, showing significant potency improvements over existing drugs. This highlights the therapeutic potential of pyrrolidine derivatives in treating conditions like cancer and cardiovascular diseases .
  • Antibacterial Properties : Research has demonstrated that certain five-membered heterocycles, including derivatives based on pyrrolidine, possess antibacterial properties that could be leveraged for drug development against resistant bacterial strains .

Research Findings

The following table summarizes key findings from recent studies on compounds related to this compound:

Study ReferenceCompound StudiedBiological ActivityKey Findings
Pyrrolidine derivativesBACE-1 inhibitionSub-micromolar activity against BACE-1
N-substituted pyrrolidinesArginase inhibitionPotency increase up to 1000-fold
Five-membered heterocyclesAntibacterialEffective against MRSA and other resistant strains

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Methyl-2-oxo-1-(phenylcarbamoyl)pyrrolidine-3-carboxylic acid, and what are their critical optimization parameters?

The compound is typically synthesized via multi-step reactions involving pyrrolidine ring formation, carbamoylation, and carboxylation. A key intermediate is N-Boc-L-homophenylalanine, which undergoes cyclization and functionalization under controlled conditions. Critical parameters include reaction temperature (often 0–25°C for carbamoylation), solvent choice (DMF or toluene for solubility), and catalyst selection (e.g., palladium for cross-coupling steps). Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and LC-MS are standard for confirming molecular weight and purity (>95% by HPLC). Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) resolves stereochemistry and substituent positions, with characteristic signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and carbonyl groups (δ 165–175 ppm). X-ray crystallography may further validate stereochemistry in crystalline derivatives .

Q. How does the phenylcarbamoyl moiety influence the compound’s solubility and reactivity in aqueous vs. organic media?

The phenylcarbamoyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity is modulated by the electron-withdrawing nature of the carbamoyl group, which stabilizes intermediates during nucleophilic substitution or cyclization reactions. Solubility can be improved via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict reaction pathways for synthesizing derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations optimize transition states and intermediates, identifying energy barriers for key steps like carbamoylation or cyclization. Molecular docking studies predict binding affinities to target proteins (e.g., cysteine proteases), guiding structural modifications. For example, trifluoromethyl or morpholine substitutions improve metabolic stability and target engagement .

Q. What experimental strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Orthogonal assays (e.g., surface plasmon resonance for binding kinetics and cell-based assays for functional activity) validate specificity. Dose-response curves and kinetic studies (e.g., IC50 vs. Ki values) differentiate direct inhibition from secondary effects .

Q. How do steric and electronic effects of substituents on the pyrrolidine ring impact the compound’s stability under physiological conditions?

Methyl groups at the 3-position enhance steric protection against enzymatic degradation, while electron-withdrawing groups (e.g., trifluoromethyl) reduce susceptibility to oxidation. Accelerated stability studies (40°C/75% RH for 1–3 months) combined with LC-MS degradation profiling identify vulnerable sites for structural optimization .

Q. What methodologies are effective in elucidating the mechanism of action (MoA) for this compound’s anti-proliferative or enzyme-inhibitory effects?

Mechanistic studies employ RNA sequencing to identify differentially expressed genes, western blotting for protein phosphorylation (e.g., mTOR/p70S6K pathways), and fluorescence-based assays for autophagy induction. Isotopic labeling (e.g., 14C-tagged compounds) tracks metabolic fate in vitro and in vivo .

Methodological Considerations

Q. How can reaction scalability be improved while maintaining stereochemical fidelity during large-scale synthesis?

Flow chemistry systems enhance reproducibility by controlling residence time and mixing efficiency. Chiral catalysts (e.g., BINOL-derived ligands) preserve enantiomeric excess (>99%) during asymmetric synthesis. Process analytical technology (PAT) monitors critical quality attributes in real time .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., polymorphism or hygroscopicity)?

Polymorph screening via solvent-anti-solvent crystallization identifies stable crystalline forms. Dynamic vapor sorption (DVS) assays assess hygroscopicity, guiding excipient selection (e.g., silica desiccants) for formulation. Particle size distribution analysis ensures consistent dissolution rates .

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